molecular formula C14H31P B14713235 Dodecyl(dimethyl)phosphane CAS No. 6794-87-2

Dodecyl(dimethyl)phosphane

Cat. No.: B14713235
CAS No.: 6794-87-2
M. Wt: 230.37 g/mol
InChI Key: RIXFPXRYYYJJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(dimethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of dodecyl chloride with dimethylphosphine in the presence of a base such as sodium hydride. The reaction proceeds as follows:

C12H25Cl+(CH3)2PHC12H25P(CH3)2+HCl\text{C}_{12}\text{H}_{25}\text{Cl} + \text{(CH}_3\text{)}_2\text{PH} \rightarrow \text{C}_{12}\text{H}_{25}\text{P(CH}_3\text{)}_2 + \text{HCl} C12​H25​Cl+(CH3​)2​PH→C12​H25​P(CH3​)2​+HCl

Another method involves the use of Grignard reagents. For example, dodecylmagnesium bromide can react with dimethylphosphine oxide to produce this compound:

C12H25MgBr+(CH3)2P(O)C12H25P(CH3)2+MgBr(OH)\text{C}_{12}\text{H}_{25}\text{MgBr} + \text{(CH}_3\text{)}_2\text{P(O)} \rightarrow \text{C}_{12}\text{H}_{25}\text{P(CH}_3\text{)}_2 + \text{MgBr(OH)} C12​H25​MgBr+(CH3​)2​P(O)→C12​H25​P(CH3​)2​+MgBr(OH)

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are usually carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(dimethyl)phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecyl(dimethyl)phosphine oxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

    Complexation: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Complexation: Transition metal salts like palladium chloride and platinum chloride are used to form metal-phosphine complexes.

Major Products

    Oxidation: Dodecyl(dimethyl)phosphine oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Complexation: Metal-phosphine complexes with potential catalytic applications.

Scientific Research Applications

Dodecyl(dimethyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: It is used in the study of biological membranes and protein interactions. Its amphiphilic nature allows it to interact with lipid bilayers and proteins.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of surfactants and detergents. Its non-ionic nature makes it suitable for use in formulations that require mild detergents.

Mechanism of Action

The mechanism of action of dodecyl(dimethyl)phosphane involves its ability to interact with various molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic species. In biological systems, it can interact with lipid bilayers and proteins, affecting their structure and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: Similar in structure but lacks the long dodecyl chain.

    Diphenylphosphine oxide: Contains phenyl groups instead of the dodecyl group.

    Triethylphosphine: Contains ethyl groups instead of the dodecyl and methyl groups.

Uniqueness

Dodecyl(dimethyl)phosphane is unique due to its long dodecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid bilayers and proteins. Its ability to form stable complexes with transition metals also sets it apart from other phosphines.

Properties

IUPAC Name

dodecyl(dimethyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXFPXRYYYJJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633650
Record name Dodecyl(dimethyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6794-87-2
Record name Dodecyl(dimethyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.